molecular formula C16H24BFN2O4 B13343077 tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B13343077
M. Wt: 338.2 g/mol
InChI Key: HHLZRBWTQHFEHM-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a complex organic compound that features a pyridine ring substituted with a fluoro group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the fluoro group and the dioxaborolane moiety. The final step involves the formation of the carbamate group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structural features may allow it to act as a drug candidate for various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The fluoro group and dioxaborolane moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
  • tert-Butyl (5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl (5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is unique due to the presence of the fluoro group. This group enhances its reactivity and binding affinity to biological targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H24BFN2O4

Molecular Weight

338.2 g/mol

IUPAC Name

tert-butyl N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate

InChI

InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-11-8-10(18)9-19-12(11)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21)

InChI Key

HHLZRBWTQHFEHM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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